molecular formula C20H28O2 B175993 Villosin CAS No. 160598-92-5

Villosin

Cat. No.: B175993
CAS No.: 160598-92-5
M. Wt: 300.4 g/mol
InChI Key: HVTQZHAAIRBKHO-YSLAMIOMSA-N
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Biological Activity

Villosin, a compound belonging to the family of abietane diterpenoids, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological properties of this compound, including its cytotoxic, antioxidative, and antimicrobial effects.

Chemical Structure and Synthesis

This compound is characterized by a complex tetracyclic structure, which plays a crucial role in its biological activity. The total synthesis of this compound C has been achieved through a series of chemical reactions that highlight its intricate structure and potential for modification. The synthesis involves multiple steps including benzylic iodination and iodoetherification, resulting in high yields and purity of the final compound .

1. Cytotoxic Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of several labdane diterpenes, this compound was found to be inactive against tested human cancer cell lines, indicating that while it may possess some biological activity, it may not be potent enough to serve as an effective anticancer agent on its own . However, other related compounds derived from similar structures have shown varying degrees of cytotoxicity, suggesting that structural modifications could enhance activity.

CompoundCell Line TestedIC50 (µg/mL)Activity Level
This compoundKB>416.7Inactive
Compound 6MCF72.89Moderate
Compound 7Vero5.37Highly Toxic

2. Antioxidative Properties

Research indicates that this compound C possesses antioxidative properties, which may contribute to its potential therapeutic applications. Antioxidants are critical in mitigating oxidative stress-related damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders . The ability of this compound to inhibit nitric oxide production further underscores its potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds related to this compound:

  • Antiplasmodial Activity : A study on Yemeni medicinal plants highlighted that extracts containing this compound showed significant antiplasmodial activity with IC50 values below 10 µg/mL against Plasmodium falciparum, indicating potential use in malaria treatment .
  • Cytotoxicity Assessment : In vitro studies demonstrated that while certain derivatives of labdane diterpenes exhibited potent cytotoxicity against cancer cell lines, this compound itself did not show comparable levels of activity, prompting further investigation into structural modifications that could enhance its efficacy .

Properties

IUPAC Name

4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14-6-9-17-19(2,3)11-5-12-20(17,4)16(14)8-7-15-10-13-22-18(15)21/h7-8,10,16-17H,1,5-6,9,11-13H2,2-4H3/b8-7+/t16-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTQZHAAIRBKHO-YSLAMIOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2C=CC3=CCOC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CCOC3=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Villosin and where is it found?

A1: this compound is a labdane-type diterpene primarily isolated from the rhizomes of plants within the Hedychium genus, such as Hedychium gardnerianum [] and Hedychium yunnanense []. It has also been identified in other plant species like Clerodendrum trichotomum [, , ] and Teucrium hircanicum [].

Q2: What are the notable biological activities of this compound?

A2: this compound exhibits potent in vitro cytotoxic activity against human cancer cell lines. It demonstrates particular efficacy against the NCI-H187 small cell lung cancer cell line, with an IC50 value of 0.40 μM, outperforming the standard drug ellipticine []. Additionally, it shows promising activity against SGC-7901 (human gastric cancer) and HeLa (human cervical cancer) cell lines []. Notably, this compound displays a high selectivity index (>416), indicating a significantly lower toxicity towards non-cancerous Vero cells compared to ellipticine [].

Q3: What structural features of this compound are important for its cytotoxic activity?

A3: The presence of a lactone ring in the this compound structure appears to be crucial for its high cytotoxic activity. Studies comparing different labdane-type diterpenes suggest that the presence of a hydroxyl group at the 6 or 7 position can decrease the cytotoxic activity [].

Q4: Have there been any studies on the structure-activity relationship (SAR) of this compound?

A4: While extensive SAR studies on this compound are limited, some insights can be gleaned from research on related abietane diterpenoids. Investigations on compounds isolated from Clerodendrum trichotomum suggest that the presence and position of specific functional groups, such as hydroxyl and carbonyl groups, can significantly influence their nitric oxide inhibitory activities []. This information could guide future SAR studies focusing on this compound and its derivatives.

Q5: What is known about the mechanism of action of this compound?

A5: The precise mechanism of action by which this compound exerts its cytotoxic effects remains to be fully elucidated.

Q6: Are there any reported total syntheses of this compound?

A6: Yes, the first total synthesis of (±)-Villosin was achieved in 11 steps, providing access to this compound for further biological evaluation and development []. An expedient synthesis of this compound and its isomer (E)-Labda-8(17),12,14-trien-15(16)-olide has also been reported [, ].

Q7: What analytical techniques are used to characterize and quantify this compound?

A7: this compound is typically characterized and structurally elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), mass spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-visible (UV) spectroscopy [, , ].

Q8: Has this compound been investigated for its antioxidant activity?

A8: Although not a primary focus of research on this compound, studies on extracts and fractions of plants containing this compound, such as Teucrium hircanicum roots, have shown promising antioxidant activities. Further research is needed to isolate the specific contributions of this compound to these observed activities [].

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